N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide
Description
- The intermediate product is then reacted with hydrazinecarbothioamide in an anhydrous solvent like dichloromethane.
- The reaction mixture is stirred at room temperature for several hours to complete the formation of N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-hydroxybutanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-3-19-11-6-4-10(5-7-11)14-13(20)16-15-12(18)8-9(2)17/h4-7,9,17H,3,8H2,1-2H3,(H,15,18)(H2,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQALPBYRWFHEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide typically involves the reaction of 4-ethoxyaniline with 3-hydroxybutanoic acid, followed by the introduction of a hydrazinecarbothioamide group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the final product.
-
Step 1: Formation of 4-ethoxyphenyl-3-hydroxybutanoate
- React 4-ethoxyaniline with 3-hydroxybutanoic acid in the presence of a dehydrating agent such as thionyl chloride.
- The reaction is carried out under reflux conditions for several hours.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-(4-ethoxyphenyl)-2-(3-oxobutanoyl)hydrazinecarbothioamide.
Reduction: Formation of this compound.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbothioamide group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)acetamide
- N-(4-ethoxyphenyl)-3-hydroxy-4-methylbenzamide
Uniqueness
N-(4-ethoxyphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide group, in particular, provides versatility in forming various derivatives and potential biological activities that are not as pronounced in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
